Tigolaner is an active ingredient used in veterinary medicine for the treatment of ectoparasites in cats. It is classified as an isoxazoline compound and is typically found in combination with other parasiticides like emodepside and praziquantel. Tigolaner is a novel ectoparasitic agent that acts by blocking the transmission of neuronal signals in insects and acarines, leading to paralysis and death of the parasites. [, , , , , , , , , ]
Tigolaner is synthesized from a complex chemical structure that incorporates multiple functional groups, making it a potent agent against parasites. The compound is classified as an isoxazoline and is specifically designed to inhibit the activity of certain neurotransmitter receptors in parasites, leading to paralysis and death. Its chemical formula is with a molecular weight of approximately 552.81 g/mol .
The synthesis of tigolaner involves several intricate steps that typically include the formation of the isoxazoline ring, followed by the introduction of various substituents to enhance its biological activity. The synthesis can be summarized as follows:
These methods are crucial for ensuring that tigolaner maintains its desired efficacy against target parasites while adhering to safety standards for veterinary use.
The molecular structure of tigolaner features a complex arrangement of rings and functional groups, which contribute to its biological activity. The key structural components include:
The three-dimensional structure can be represented using computational modeling techniques, which can provide insights into its binding interactions with target proteins.
Tigolaner undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions underscore the importance of understanding tigolaner's chemical behavior both in synthesis and application.
Tigolaner's mechanism of action primarily involves the inhibition of neurotransmitter receptors in parasites:
Research indicates that tigolaner exhibits a rapid onset of action, providing effective control over flea populations within hours after administration .
Tigolaner exhibits several notable physical and chemical properties:
These properties are essential for formulating effective veterinary products that ensure optimal delivery and efficacy against parasites.
Tigolaner has significant applications in veterinary medicine, particularly for controlling ectoparasite infestations in pets such as dogs and cats. Its effectiveness against fleas and ticks makes it a valuable addition to parasitic control strategies. Additionally, ongoing research explores its potential use against other parasitic infections, expanding its applicability beyond traditional uses .
Tigolaner is a bis-pyrazole compound belonging to the isoxazoline class of parasiticides, distinguished by its potent activity against ectoparasites (fleas, ticks, mites) and endoparasites (nematodes, cestodes) in cats. As a GABA- and glutamate-gated chloride channel inhibitor, tigolaner exerts its effects through selective targeting of invertebrate nervous systems, inducing hyperexcitation and death of parasites [3] [8]. Its development addresses the need for broad-spectrum, long-acting parasiticides that simplify treatment regimens and improve compliance. Tigolaner is exclusively formulated in combination with emodepside and praziquantel (Felpreva®), providing synergistic activity against internal and external parasites [10].
Tigolaner’s development culminated in its approval under the European Union’s Regulation (EU) 2019/6 for novel veterinary medicinal products. Key milestones include:
Table 1: Tigolaner Development Timeline
Year | Milestone | Significance |
---|---|---|
2019 | Preclinical PK/PD studies completed | Established long half-life (24 days) and low clearance (0.005 L/h/kg) in cats [3] |
2021 | CVMP positive opinion | Validated efficacy/safety profile for EU approval [10] |
2022 | First commercial launch (Felpreva®) | Marketed as first 3-monthly spot-on covering tapeworms + ectoparasites [10] |
2023 | Field efficacy studies published | 100% parasitological cure for mites; 98.2–100% flea reduction at 12 weeks [1] [3] |
Pharmacokinetic studies revealed tigolaner’s optimal properties for extended protection: peak plasma concentrations (1,352 μg/L) at 12 days post-application, absolute bioavailability of 57%, and fecal excretion (>54% within 28 days) [3]. Dose proportionality studies (up to 5× recommended dose) supported dosing flexibility without accumulation risks [3].
Isoxazolines represent a pharmacological breakthrough due to their unique mechanism, overcoming resistance to older insecticide classes. Tigolaner shares core properties with this class:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9